![molecular formula C16H30N2OS B2997124 2-Cyclohexyl-1-(3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)ethanone CAS No. 1448130-05-9](/img/structure/B2997124.png)
2-Cyclohexyl-1-(3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)ethanone
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Overview
Description
The compound “2-Cyclohexyl-1-(3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)ethanone” is a complex organic molecule. It contains a cyclohexyl group, which is a cyclic structure of six carbon atoms . It also contains a thiazepan ring, which is a seven-membered ring containing one nitrogen and one sulfur atom. The dimethylamino group is a common functional group in organic chemistry, consisting of a nitrogen atom bonded to two methyl groups .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The cyclohexyl and thiazepan rings would likely adopt chair conformations, which are the most stable conformations for these types of rings .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. The dimethylamino group could potentially participate in acid-base reactions . Without more specific information, it’s difficult to predict the exact chemical reactions this compound might undergo .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-cyclohexyl-1-[3-[(dimethylamino)methyl]-1,4-thiazepan-4-yl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2OS/c1-17(2)12-15-13-20-10-6-9-18(15)16(19)11-14-7-4-3-5-8-14/h14-15H,3-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDQYQLJJPQCUOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CSCCCN1C(=O)CC2CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclohexyl-1-(3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)ethanone |
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